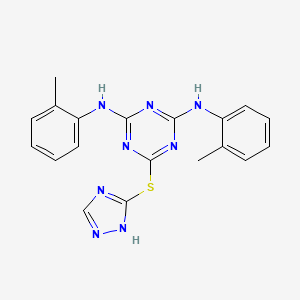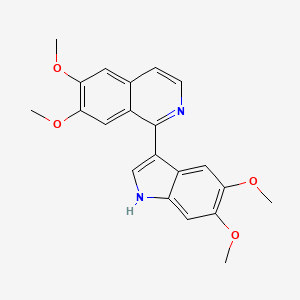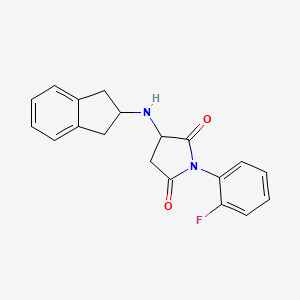
N,N'-bis(2-methylphenyl)-6-(4H-1,2,4-triazol-3-ylsulfanyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE is a complex organic compound that features a triazine ring, a triazole ring, and multiple aromatic amine groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: Starting with cyanuric chloride, which undergoes nucleophilic substitution reactions with appropriate amines.
Introduction of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Assembly: Coupling the triazine and triazole intermediates under controlled conditions, possibly using catalysts or specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert nitro groups back to amines or reduce other functional groups within the molecule.
Substitution: Aromatic substitution reactions could modify the phenyl or triazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, forming complexes with metals that act as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Biochemistry: Study of its effects on cellular processes and pathways.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its chemical structure.
Polymer Science: Incorporation into polymers to modify their properties.
Wirkmechanismus
The mechanism of action would depend on the specific application but could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-METHYLPHENYL)-N-[4-(2-AMINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE
- N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]AMINE
Uniqueness
The unique combination of the triazine and triazole rings, along with the specific substitution pattern, may confer unique properties such as enhanced biological activity or specific chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H18N8S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-N,4-N-bis(2-methylphenyl)-6-(1H-1,2,4-triazol-5-ylsulfanyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H18N8S/c1-12-7-3-5-9-14(12)22-16-24-17(23-15-10-6-4-8-13(15)2)26-19(25-16)28-18-20-11-21-27-18/h3-11H,1-2H3,(H,20,21,27)(H2,22,23,24,25,26) |
InChI-Schlüssel |
JWXVSOZNQDXJGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NC=NN3)NC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea](/img/structure/B10866833.png)
![5-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10866840.png)
![4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B10866844.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10866863.png)
![methyl {(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10866868.png)
![4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10866873.png)
![1-{[(Z)-chloro{[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]imino}methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10866881.png)


![6-(4-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10866895.png)
![1-(2-Chloropropanoyl)-N-[(2-methyl-1,3-thiazol-4-YL)methyl]-4-piperidinecarboxamide](/img/structure/B10866896.png)
![1-{(E)-[(4-methylphenyl)imino]methyl}naphthalene-2,3-diol](/img/structure/B10866905.png)

![9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10866916.png)
